Cas no 28691-50-1 (6-nitro-1,2-benzoxazole-3-carboxylic Acid)
28691-50-1 structure
Product Name:6-nitro-1,2-benzoxazole-3-carboxylic Acid
CAS-nummer:28691-50-1
MF:C8H4N2O5
MW:208.12776184082
CID:239860
PubChem ID:39228
Update Time:2025-06-06
6-nitro-1,2-benzoxazole-3-carboxylic Acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,2-Benzisoxazole-3-carboxylicacid, 6-nitro-
- 6-nitro-1,2-benzoxazole-3-carboxylic acid
- 3-carboxy-6-nitro-1,2-benzisoxazole
- 6-nitro-1,2-benzoxazole-3-carboxylato
- 6-nitrobenzisoxazole-3-carboxylic acid
- BEN176
- 1,2-Benzisoxazole-3-carboxylic acid, 6-nitro-
- 1,2-Benzisoxazole-3-carboxylic acid,6-nitro-
- DTXSID00275413
- 2G-311S
- 6-nitrobenzo[d]isoxazole-3-carboxylicAcid
- 6-nitrobenzo[d]isoxazole-3-carboxylic Acid
- 1,2-Benzisoxazole-3-carboxylicacid,6-nitro-
- 28691-50-1
- N-PROPYLZINCBROMIDE
- D76377
- SCHEMBL492850
- 6-nitro-1, 2-benzoxazole-3-carboxylic acid
- CS-0103848
- FT-0734957
- AKOS023562822
- DB-050299
- 6-nitro-1,2-benzoxazole-3-carboxylic Acid
-
- Inchi: 1S/C8H4N2O5/c11-8(12)7-5-2-1-4(10(13)14)3-6(5)15-9-7/h1-3H,(H,11,12)
- InChI-sleutel: ZLEFVQVMLIQEOU-UHFFFAOYSA-N
- LACHT: O1C2C=C(C=CC=2C(C(=O)O)=N1)[N+](=O)[O-]
Berekende eigenschappen
- Exacte massa: 208.01200
- Monoisotopische massa: 208.01202123g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 2
- Complexiteit: 289
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.4
- Topologisch pooloppervlak: 109Ų
Experimentele eigenschappen
- PSA: 109.15000
- LogboekP: 1.95740
6-nitro-1,2-benzoxazole-3-carboxylic Acid Douanegegevens
- HS-CODE:2934999090
- Douanegegevens:
中国海关编码:
2934999090概述:
2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-nitro-1,2-benzoxazole-3-carboxylic Acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | N498230-1mg |
6-nitro-1,2-benzoxazole-3-carboxylic Acid |
28691-50-1 | 1mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N498230-2mg |
6-nitro-1,2-benzoxazole-3-carboxylic Acid |
28691-50-1 | 2mg |
$ 65.00 | 2022-06-03 | ||
| TRC | N498230-10mg |
6-nitro-1,2-benzoxazole-3-carboxylic Acid |
28691-50-1 | 10mg |
$ 135.00 | 2022-06-03 | ||
| Chemenu | CM539020-1g |
6-Nitrobenzo[d]isoxazole-3-carboxylic acid |
28691-50-1 | 95%+ | 1g |
$829 | 2024-07-28 | |
| A2B Chem LLC | AB34732-1mg |
6-Nitrobenzo[d]isoxazole-3-carboxylic acid |
28691-50-1 | >95% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AB34732-5mg |
6-Nitrobenzo[d]isoxazole-3-carboxylic acid |
28691-50-1 | >95% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AB34732-10mg |
6-Nitrobenzo[d]isoxazole-3-carboxylic acid |
28691-50-1 | >95% | 10mg |
$240.00 | 2024-04-20 | |
| A2B Chem LLC | AB34732-1g |
6-Nitrobenzo[d]isoxazole-3-carboxylic acid |
28691-50-1 | >95% | 1g |
$931.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1174488-1g |
6-Nitrobenzo[d]isoxazole-3-carboxylic acid |
28691-50-1 | 97% | 1g |
¥19110.00 | 2024-05-20 |
6-nitro-1,2-benzoxazole-3-carboxylic Acid Gerelateerde literatuur
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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